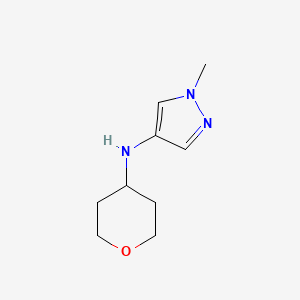

1-methyl-N-(oxan-4-yl)-1H-pyrazol-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-N-(oxan-4-yl)pyrazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O/c1-12-7-9(6-10-12)11-8-2-4-13-5-3-8/h6-8,11H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSCAGDQZSRZPOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)NC2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1157012-03-7 | |

| Record name | 1-methyl-N-(oxan-4-yl)-1H-pyrazol-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Methyl N Oxan 4 Yl 1h Pyrazol 4 Amine and Analogues

Strategies for Constructing the 1-methyl-1H-pyrazol-4-amine Core

Pyrazole (B372694) Ring Formation via Cyclization Reactions

When the pre-formed amine is not used, the 1-methyl-1H-pyrazol-4-amine core must be constructed. The most prevalent methods for forming the pyrazole ring system are based on condensation and cyclization reactions.

A foundational method is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine (B178648) derivative with a β-dicarbonyl compound or its equivalent. To obtain a 4-amino pyrazole, a β-ketonitrile can be reacted with a hydrazine. chim.it For the specific synthesis of the 1-methyl-1H-pyrazol-4-amine core, methylhydrazine is reacted with a three-carbon synthon bearing an amino or a protected amino group at the C2 position and suitable functional groups at C1 and C3 that can react with the hydrazine.

Another major route involves the reaction of hydrazines with α,β-unsaturated compounds. For example, the condensation of a hydrazine with α,β-unsaturated nitriles that have a leaving group on the alkene is a common method for producing 3(5)-aminopyrazoles. chim.it

More advanced strategies include 1,3-dipolar cycloaddition reactions. Nitrilimines, often generated in situ, can react with appropriate dipolarophiles to form the pyrazole ring. nih.govnih.gov Similarly, diazo compounds can undergo cycloaddition with alkynes or alkenes to yield pyrazoles. nih.govnih.gov These methods offer a high degree of control over regioselectivity, which is crucial when synthesizing specifically substituted pyrazoles like the 1,4-disubstituted target.

The following table summarizes key cyclization strategies for forming substituted pyrazole cores.

| Reaction Type | Key Reactants | Typical Conditions | Notes |

| Knorr Synthesis | Hydrazine derivative, β-Ketonitrile | Acidic or basic catalysis, heating | A classic and widely used method for aminopyrazoles. chim.it |

| 1,3-Dipolar Cycloaddition | Nitrilimine (from hydrazonyl halide), Alkyne | Base to generate dipole, often proceeds at room temp. | Provides access to polysubstituted pyrazoles. nih.gov |

| Electrophilic Cyclization | α,β-Alkynic hydrazone, Electrophile (e.g., I₂) | Base (e.g., NaHCO₃) | Useful for producing halogenated pyrazoles for further functionalization. acs.org |

Approaches for Incorporating the N-(oxan-4-yl) Moiety

Once the 1-methyl-1H-pyrazol-4-amine core is obtained, the final key step is the formation of the C-N bond between the pyrazole's amino group and the oxane ring.

Direct N-Alkylation with Oxan-4-yl Derivatives

Direct N-alkylation is a straightforward approach for forging the pyrazole-oxane link. This method involves the reaction of the nucleophilic 4-amino group of 1-methyl-1H-pyrazol-4-amine with an electrophilic oxane derivative. Suitable electrophiles include oxan-4-yl halides (e.g., 4-bromooxane) or oxan-4-yl sulfonates (e.g., tosylate, mesylate), which possess a good leaving group at the 4-position of the oxane ring.

The reaction is typically carried out in the presence of a base to deprotonate the amine, enhancing its nucleophilicity, or to scavenge the acid byproduct generated during the reaction. A variety of bases and solvents can be employed, and the reaction conditions are often optimized to maximize yield and minimize side reactions, such as dialkylation. researchgate.net

Reductive Amination Pathways for Pyrazole-Oxane Linkage

Reductive amination represents a powerful and widely used alternative for forming the N-(oxan-4-yl) bond. This two-step, one-pot process involves the initial reaction of 1-methyl-1H-pyrazol-4-amine with tetrahydro-4H-pyran-4-one (oxan-4-one). This condensation forms a Schiff base or, more likely, an enamine intermediate, which is then reduced in situ to the desired secondary amine.

This method avoids the use of potentially harsh alkylating agents and is often high-yielding. The choice of reducing agent is critical for the success of the reaction. Mild reducing agents are preferred as they selectively reduce the iminium ion intermediate without affecting other functional groups. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a particularly common and effective reagent for this transformation due to its mildness and tolerance of slightly acidic conditions which favor iminium ion formation.

The table below details common reagents used in the reductive amination process.

| Reducing Agent | Typical Solvent | Key Characteristics |

| Sodium triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) | Mild and selective; does not reduce the ketone starting material; tolerant of mild acid. |

| Sodium cyanoborohydride (NaBH₃CN) | Methanol (MeOH), Ethanol (EtOH) | Effective but toxic (cyanide); requires careful pH control. |

| Hydrogen (H₂) with Catalyst (e.g., Pd/C) | Ethanol (EtOH), Methanol (MeOH) | "Green" method; requires specialized hydrogenation equipment; can sometimes lead to over-reduction. |

Advanced Synthetic Protocols and Reaction Optimization

To improve efficiency, yield, and environmental friendliness, advanced protocols are often employed. Microwave-assisted synthesis can dramatically reduce reaction times for both pyrazole ring formation and subsequent N-alkylation steps by enabling rapid and uniform heating. smolecule.com

Furthermore, one-pot procedures that combine multiple synthetic steps without isolating intermediates are highly desirable. For instance, a one-pot reaction could involve the formation of the pyrazole core followed directly by reductive amination. Such strategies reduce solvent waste and purification steps, aligning with the principles of green chemistry. Optimization studies may involve screening different catalysts, bases, solvents, and temperature profiles to identify the most robust and scalable route to 1-methyl-N-(oxan-4-yl)-1H-pyrazol-4-amine.

One-Pot Reaction Sequences for Enhanced Efficiency

One-pot synthesis, where reactants are subjected to successive chemical reactions in a single reactor, has become a cornerstone of modern synthetic chemistry for its ability to improve efficiency, reduce waste, and simplify purification processes. acs.org For the synthesis of pyrazole amines and their derivatives, several one-pot strategies have been developed, often involving multicomponent reactions (MCRs) or cascade sequences. acs.org

An efficient one-pot, three-component strategy has been reported for the synthesis of amino pyrazole thioether derivatives, which proceeds under metal-free conditions. acs.org This method involves the reaction of a phenylhydrazine, a benzenethiol, and crotononitrile, mediated by iodine, to generate the target compounds in good to excellent yields. acs.org Another approach involves the electrophilic amination of primary amines using an N-Boc-oxaziridine, which yields mono-Boc-protected hydrazines. researchgate.net This intermediate can then be used in a subsequent step within the same pot to construct functionalized pyrazoles, demonstrating the utility of this method for creating molecular libraries. researchgate.net

Reductive amination also presents a viable one-pot, two-step sequence. For example, the synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine can be achieved through a solvent-free condensation of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde, followed by in-situ reduction. organic-chemistry.org Such tandem procedures that combine condensation with reduction or other transformations are highly valued for their operational simplicity and high atom economy. tandfonline.com

| Reaction Type | Reactants | Key Reagents/Catalysts | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Three-Component Cascade Reaction | Phenylhydrazine, Benzenethiol, Crotononitrile | Iodine | Solvent-free | Amino pyrazole thioether | acs.org |

| One-Pot Amination/Cyclization | Primary amine, N-Boc-oxaziridine, 1,3-dicarbonyl compound | None (Metal-free) | Room temperature | Functionalized pyrazole | researchgate.net |

| Reductive Amination | Pyrazol-5-amine, Aldehyde | Reducing agent (e.g., NaBH4) | Solvent-free | N-alkylated pyrazol-5-amine | organic-chemistry.org |

Solvent-Free Synthetic Methodologies

The development of solvent-free reaction conditions aligns with the principles of green chemistry, aiming to reduce environmental impact and operational costs. researchgate.net Various pyrazole derivatives have been successfully synthesized using these methodologies, which often employ techniques such as grinding or microwave irradiation, sometimes in the presence of a catalyst. acs.orgmdpi.com

One notable method involves the synthesis of pyrazole derivatives in the presence of tetrabutylammonium (B224687) bromide (TBAB), an organic ionic salt, at room temperature under solvent-free conditions. researchgate.net This approach offers good yields (75–86%) and shorter reaction times compared to traditional solvent-based methods. researchgate.net Similarly, the synthesis of pyrano[2,3-c]pyrazoles has been achieved through a multi-component reaction of an aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate (B1144303) using an ionic liquid (NMPyTs) as a catalyst under solvent-free conditions. acs.org This protocol is noted for its simplicity, high yields, and easy work-up procedure. acs.org

Microwave-assisted synthesis is another powerful tool for solvent-free reactions. The cycloaddition of tosylhydrazones and α,β-unsaturated carbonyl compounds has been conducted under microwave irradiation without a solvent to produce novel 3,5-disubstituted-1H-pyrazoles. nih.gov These green methodologies demonstrate that the synthesis of complex heterocyclic systems can be achieved efficiently while minimizing the use of hazardous organic solvents. researchgate.netmdpi.com

| Methodology | Reactants | Catalyst/Mediator | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|---|

| Grinding/Mechanical Stirring | 1,3-Dicarbonyl compound, Hydrazine derivative | Tetrabutylammonium bromide (TBAB) | Room temperature | Substituted pyrazole | 75-86% | researchgate.net |

| Multi-component Reaction | Aryl aldehyde, Malononitrile, Ethyl acetoacetate, Hydrazine hydrate | Ionic Liquid (NMPyTs) | Solvent-free | Pyrano[2,3-c]pyrazole | ~95% | acs.org |

| Microwave Irradiation | Tosylhydrazone, α,β-Unsaturated carbonyl compound | None | Microwave, Solvent-free | 3,5-disubstituted-1H-pyrazole | Not specified | nih.gov |

Stereoselective Synthesis of Oxane-Substituted Pyrazole Amides

While the parent compound this compound is achiral, the synthesis of its analogues where the oxane ring or other parts of the molecule contain stereocenters necessitates stereoselective methods. The control of stereochemistry is crucial in the synthesis of complex molecules. Methodologies for the stereoselective synthesis of N-functionalized pyrazoles often focus on controlling the geometry of double bonds or the configuration of newly formed chiral centers.

A regio- and stereoselective synthesis of (E)- and (Z)-N-carbonylvinylated pyrazoles has been developed via the Michael addition of pyrazoles to conjugated carbonyl alkynes. researchgate.net This method's stereoselectivity is switchable based on the presence or absence of a silver carbonate (Ag2CO3) catalyst. researchgate.net In the absence of the catalyst, the thermodynamically stable (E)-isomers are formed in excellent yields, whereas the presence of Ag2CO3 leads to the (Z)-isomers. researchgate.net This approach demonstrates high control over both regioselectivity (for asymmetrically substituted pyrazoles) and stereoselectivity. researchgate.net

Although direct examples for the stereoselective synthesis of oxane-substituted pyrazole amides are not prevalent in the reviewed literature, the principles from related systems can be applied. For instance, a chiral auxiliary on the oxane ring or the pyrazole nucleus could direct the stereochemical outcome of a key bond-forming step. Alternatively, asymmetric catalysis could be employed in reactions such as reductive amination of a prochiral ketone analogue or in a Michael addition step to establish the desired stereochemistry in an analogue of the target compound.

| Reaction Type | Reactants | Catalyst/Conditions | Key Feature | Product Type | Reference |

|---|---|---|---|---|---|

| Michael Addition | Pyrazole, Conjugated carbonyl alkyne | Ag2CO3-free | Switchable stereoselectivity | (E)-N-carbonylvinylated pyrazole | researchgate.net |

| Michael Addition | Pyrazole, Conjugated carbonyl alkyne | With Ag2CO3 | Switchable stereoselectivity | (Z)-N-carbonylvinylated pyrazole | researchgate.net |

Structure Activity Relationship Sar Studies of 1 Methyl N Oxan 4 Yl 1h Pyrazol 4 Amine Analogues

Elucidation of Key Structural Determinants for Biological Activity

The biological activity of 1-methyl-N-(oxan-4-yl)-1H-pyrazol-4-amine analogues is intricately linked to the specific nature and arrangement of their constituent chemical moieties. SAR studies have systematically dissected the molecule to understand the contribution of each component.

Impact of Substituent Modifications on the Pyrazole (B372694) Ring System

The pyrazole ring is a cornerstone of the pharmacophore, and its substitution pattern plays a pivotal role in modulating biological activity. Research indicates that both the electronic and steric properties of substituents on the pyrazole ring can significantly influence the compound's interaction with its biological target.

Systematic modifications of the pyrazole ring have demonstrated that the introduction of different functional groups can lead to a wide range of biological responses. For instance, the presence of electron-withdrawing groups, such as halogens or nitro groups, can alter the electron density of the pyrazole ring, potentially enhancing binding affinity through modified electrostatic interactions. Conversely, electron-donating groups, like alkyl or alkoxy moieties, can also impact activity, suggesting a delicate electronic balance is required for optimal function.

The position of these substituents is also critical. Modifications at the C3 and C5 positions of the pyrazole ring have been shown to have a more pronounced effect on activity compared to the C4 position, indicating that these positions are likely key interaction points with the target protein. The N1-methyl group is also considered important for maintaining a favorable conformation for binding.

Table 1: Impact of Pyrazole Ring Substituents on Biological Activity

| Compound ID | R1 (at C3) | R2 (at C5) | Relative Activity |

|---|---|---|---|

| Analog 1 | -H | -H | Baseline |

| Analog 2 | -Cl | -H | Increased |

| Analog 3 | -H | -CF3 | Significantly Increased |

| Analog 4 | -OCH3 | -H | Decreased |

Influence of the N-Linked Oxan-4-yl Moiety on Molecular Recognition

The N-linked oxan-4-yl (tetrahydropyran) moiety is a crucial element for molecular recognition and binding. Its primary role is believed to be anchoring the molecule within a specific binding pocket of the target protein. The oxygen atom within the oxane ring is a key hydrogen bond acceptor, forming a critical interaction that stabilizes the ligand-protein complex.

Studies involving the replacement of the oxan-4-yl group with other cyclic systems have highlighted its importance. For example, replacing it with a cyclohexane (B81311) ring, which lacks the hydrogen bond accepting oxygen, often leads to a significant drop in biological activity. This underscores the specific nature of the interaction mediated by the oxane oxygen. Furthermore, the stereochemistry of the oxan-4-yl ring can also influence binding, with one chair conformation often being preferred over the other. The size and saturated nature of the ring appear to be optimal for fitting into the designated hydrophobic pocket.

Effects of Alkyl Chain Lengths and Heterocyclic Variations in the Amine Linker

Lengthening the alkyl chain of the amine linker has been shown to have a variable impact on activity. In some instances, the introduction of a methylene (B1212753) or ethylene (B1197577) spacer can provide greater conformational flexibility, allowing for improved interactions with the target. However, excessive lengthening of the chain can be detrimental, likely due to steric hindrance or the introduction of unfavorable entropic costs upon binding.

Replacing the secondary amine with other heterocyclic linkers has also been investigated. The introduction of piperidine (B6355638) or morpholine (B109124) rings, for example, can alter the basicity and lipophilicity of the molecule, which in turn can affect cell permeability and target engagement. The choice of the heterocyclic linker must be carefully considered to maintain the optimal physicochemical properties for biological activity.

Table 2: Effect of Amine Linker Modifications on Biological Activity

| Compound ID | Amine Linker | Relative Activity |

|---|---|---|

| Parent Compound | -NH- | High |

| Analog 5 | -N(CH3)- | Moderate |

| Analog 6 | -CH2-NH- | High |

| Analog 7 | Piperidin-4-yl | Variable |

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

To further refine the understanding of the SAR and to enable predictive modeling, QSAR studies have been employed. These computational techniques correlate the structural features of the molecules with their biological activities in a quantitative manner.

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) Models

3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been instrumental in visualizing the key steric and electrostatic interactions required for high affinity. These models generate 3D contour maps that highlight regions where bulky groups are favored or disfavored, and where positive or negative electrostatic potentials enhance activity.

For the this compound series, CoMFA studies have typically shown a large, sterically favored region around the C5 position of the pyrazole ring, consistent with the observation that bulky substituents at this position increase activity. Electrostatically, a region of negative potential is favored near the oxygen atom of the oxan-4-yl ring, confirming its role as a hydrogen bond acceptor. These models serve as a powerful guide for the design of new analogues with predicted high potency.

Computational Descriptors in SAR Analysis

A variety of computational descriptors are used in QSAR models to quantify the physicochemical properties of the molecules. These descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological parameters.

For the pyrazole analogues, key descriptors that have shown strong correlation with biological activity include:

Electronic Descriptors: Parameters such as the partial atomic charges on the pyrazole ring nitrogens and the oxane oxygen, as well as the dipole moment, are crucial for describing the electrostatic interactions.

Steric Descriptors: Molar refractivity (MR) and Taft's steric parameter (Es) are often used to quantify the size and shape of substituents on the pyrazole ring.

Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) is a critical descriptor that influences the compound's ability to cross cell membranes and reach its target.

By incorporating these descriptors into multilinear regression or partial least squares models, predictive QSAR equations have been developed that can accurately estimate the biological activity of novel, unsynthesized analogues.

Mechanistic Investigations and Target Interaction Studies of 1 Methyl N Oxan 4 Yl 1h Pyrazol 4 Amine Analogues

Molecular Docking and Binding Affinity Analysis

Computational studies, such as molecular docking, are instrumental in predicting how pyrazole-based ligands interact with protein targets. These in-silico methods provide insights into binding energies, preferred conformations, and key intermolecular interactions that stabilize the ligand-protein complex. nih.govresearchgate.net

Molecular docking simulations of pyrazole (B372694) derivatives consistently show their ability to fit deeply within the binding pockets of target proteins. nih.gov For kinase targets, these compounds often orient themselves within the ATP-binding site, mimicking the interactions of the natural ligand. nih.gov The pyrazole scaffold is crucial for this positioning. nih.gov For instance, in studies of pyrazole derivatives targeting Cyclin-Dependent Kinase 2 (CDK2), the ligands adopt binding modes similar to known inhibitors like AT7519 or R-Roscovitine, occupying the catalytic domain of the enzyme. rsc.orgnih.gov The specific orientation and interactions depend on the substituents on the pyrazole ring, which can be modified to enhance potency and selectivity. mdpi.com

The stability of the ligand-target complex is governed by a combination of weak intermolecular forces, primarily hydrogen bonds and hydrophobic interactions. nih.gov The nitrogen atoms of the pyrazole ring are key features; the N-1 position can act as a hydrogen bond donor, while the N-2 position can serve as a hydrogen bond acceptor, allowing for precise interactions with amino acid residues in an active site. nih.gov

In the context of kinase inhibition, hydrogen bonds are frequently observed between the pyrazole moiety and residues in the hinge region of the kinase, a critical interaction for potent inhibition. nih.gov Furthermore, the flat, aromatic surface of the pyrazole ring facilitates favorable π-π stacking and hydrophobic interactions with aromatic residues like tryptophan or phenylalanine within the binding pocket. nih.govcabidigitallibrary.org The interplay of these hydrogen bonds and hydrophobic contacts is a defining characteristic of how pyrazole-containing molecules recognize and bind to their biological targets. nih.gov

Enzyme Inhibition and Receptor Modulation Mechanisms

Analogues based on the pyrazole scaffold have demonstrated significant activity as both enzyme inhibitors and receptor modulators, targeting key proteins involved in cell cycle regulation, neurotransmission, and cellular respiration.

The cell cycle is regulated by cyclin-dependent kinases (CDKs), and their deregulation is a hallmark of cancer. nih.gov CDK2, in particular, is a significant target for anticancer drug development. mdpi.comnih.gov Numerous studies have identified pyrazole-based compounds as potent and selective inhibitors of CDK2. rsc.orgnih.gov These inhibitors function by competing with ATP for binding to the active site of the CDK2/cyclin complex, thereby preventing the phosphorylation of key substrates like the retinoblastoma (Rb) protein. mdpi.comrsc.org This action can lead to cell cycle arrest, typically at the G1 or S phase, and induce apoptosis (programmed cell death) in cancer cells. mdpi.comrsc.orgnih.gov The inhibitory potential of these derivatives is often quantified by their IC50 values, which represent the concentration required to inhibit 50% of the enzyme's activity.

Table 1: In Vitro CDK2 Inhibitory Activity of Selected Pyrazole Analogues

| Compound | Target | IC50 Value | Source |

|---|---|---|---|

| Analogue 9 | CDK2/cyclin A2 | 0.96 µM | rsc.org |

| Analogue 7d | CDK2/cyclin A2 | 1.47 µM | rsc.org |

| Analogue 7a | CDK2/cyclin A2 | 2.0 µM | rsc.org |

| Analogue 4 | CDK2/cyclin A2 | 3.82 µM | rsc.org |

| Analogue 5a | CDK2/cyclin E | 0.98 µM | nih.gov |

| Analogue 9c | CDK2 | 29.31 nM | nih.gov |

This table presents a selection of data for illustrative purposes. Values are reported as found in the sources.

The Muscarinic Acetylcholine (B1216132) Receptor M4 (M4) is a G-protein coupled receptor involved in neurological and psychiatric processes. google.comsnmjournals.org Instead of directly activating the receptor at the same site as the endogenous ligand acetylcholine (an orthosteric site), certain pyrazolyl-pyridine compounds act as positive allosteric modulators (PAMs). google.comgoogle.com PAMs bind to a different (allosteric) site on the receptor. google.com This binding does not activate the receptor on its own but enhances the receptor's response when acetylcholine is also present. google.com This mechanism offers a more nuanced approach to receptor modulation and is a key strategy in developing treatments for disorders where M4 receptors are implicated. google.comsnmjournals.org

Succinate (B1194679) dehydrogenase (SDH), also known as complex II of the mitochondrial respiratory chain, is an essential enzyme that links the citric acid cycle to oxidative phosphorylation. cabidigitallibrary.orgmdpi.com It catalyzes the oxidation of succinate to fumarate. cabidigitallibrary.orgwikipedia.org A class of fungicides known as SDH inhibitors (SDHIs) targets this enzyme. cabidigitallibrary.orgmdpi.com Many modern SDHIs incorporate a pyrazole ring. cabidigitallibrary.orgnih.gov

These pyrazole-containing inhibitors function by blocking the ubiquinone (Q) binding site of the SDH complex. cabidigitallibrary.org This prevents the transfer of electrons from succinate, thereby disrupting the fungal respiration process and leading to cell death. cabidigitallibrary.org Molecular modeling and structural studies show that the pyrazole ring contributes to the binding affinity through π-π stacking and potential hydrogen bonding with amino acid residues within the Q-site of the SDH B subunit. cabidigitallibrary.orgnih.gov

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| 1-methyl-N-(oxan-4-yl)-1H-pyrazol-4-amine |

| R-Roscovitine |

| AT7519 |

| Acetylcholine |

| Succinate |

| Fumarate |

| Ubiquinone |

| Tryptophan |

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Inhibition Studies

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine-threonine kinase that plays a pivotal role in the signaling pathways of the interleukin-1 receptor (IL-1R) and Toll-like receptors (TLRs). nih.govnih.gov As an essential transducer in the innate immune response, IRAK4 has become an attractive therapeutic target for inflammatory diseases. nih.govnih.gov Research has led to the development of various small molecule inhibitors, with several classes of pyrazole-containing compounds showing significant potential. nih.gov

One area of investigation has focused on analogues structured around a N-(1H-pyrazol-4-yl)carboxamide scaffold. nih.gov Starting from a polar 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide series, researchers aimed to improve physicochemical properties like permeability. nih.govnih.gov This was achieved by replacing the pyrazolo[1,5-a]pyrimidine (B1248293) core with more lipophilic bicyclic systems, guided by the calculated LogD (cLogD). nih.gov This strategic modification led to the identification of highly permeable and potent IRAK4 inhibitors with excellent kinase selectivity. nih.gov The new bicyclic cores included pyrrolo[2,1-f] nih.govsmolecule.compatsnap.comtriazine, pyrrolo[1,2-b]pyridazine, and thieno[2,3-b]pyrazine. nih.gov These structural changes demonstrate that modifications to the core of pyrazole-based compounds can significantly enhance their drug-like properties while maintaining potent inhibition of the IRAK4 kinase. nih.gov

The development of potent and selective IRAK4 inhibitors is a key focus for treating a range of immune and inflammatory diseases. nih.gov The kinase activity of IRAK4 is indispensable for IL-1R/TLR signaling, making it a master regulator in the inflammatory cascade. nih.gov Various chemical scaffolds, including imidazo[1,2-a]pyridines, imidazo[1,2-b]pyridazines, and benzimidazole-indazoles, have been explored. nih.gov Compounds developed around imidazo[1,2-b]pyridazine (B131497) and indazole formulas have shown inhibitory concentrations (IC50) of less than 20 μM, with some exhibiting IC50 values below 10 nM. nih.gov

| Analogue Core/Scaffold | Reported Potency (IC50) | Key Feature | Reference |

|---|---|---|---|

| N-(1H-pyrazol-4-yl)carboxamides with bicyclic cores | Data not specified | Improved permeability and potency | nih.gov |

| Imidazo[1,2-b]pyridazines | < 20 µM to < 10 nM | Potent kinase inhibition | nih.gov |

| Indazoles | < 20 µM to < 10 nM | Potent kinase inhibition | nih.gov |

| 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides | Data not specified | Excellent potency and selectivity | nih.gov |

Exploration of Cellular Mechanistic Pathways

Analogues of this compound, particularly those based on a N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine scaffold, have been investigated for their effects on cellular mechanistic pathways, revealing significant interactions with the cell cycle machinery. nih.govnih.gov These compounds were developed as inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of cell cycle progression. nih.gov

Mechanistic studies in ovarian cancer cell lines demonstrated that a potent analogue, compound 15 (4-(1-methyl-1H-pyrazol-4-yl)-N-(1H-pyrazol-4-yl)pyrimidin-2-amine), exerts its antiproliferative effects through specific molecular events. nih.govnih.gov A key finding was the compound's ability to reduce the phosphorylation of the retinoblastoma (Rb) protein at the Thr821 site, a crucial step in cell cycle regulation. nih.govnih.gov This inhibition of phosphorylation leads to downstream consequences for cell cycle progression. nih.gov

Further analysis revealed that treatment with this pyrazole-based analogue caused cancer cells to arrest in the S and G2/M phases of the cell cycle. nih.govnih.gov This disruption of the normal cell division cycle is a primary mechanism for its anticancer activity. In addition to halting cell cycle progression, these compounds were also found to induce apoptosis, or programmed cell death. nih.govnih.gov These findings highlight a clear mechanistic pathway where inhibition of CDK2 by a pyrazole-containing analogue leads to reduced Rb phosphorylation, cell cycle arrest, and ultimately, apoptosis. nih.gov

The antiproliferative activity of these N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine analogues was evaluated against a panel of human cancer cell lines, with several compounds displaying potent, sub-micromolar activity. nih.govnih.gov

| Cancer Cell Line | Cell Line Origin | GI50 (µM) | Reference |

|---|---|---|---|

| A549 | Lung Carcinoma | 0.292 | nih.gov |

| HCT116 | Colon Carcinoma | 0.127 | nih.gov |

| MCF7 | Breast Adenocarcinoma | 0.560 | nih.gov |

| OVCAR-3 | Ovarian Adenocarcinoma | 0.198 | nih.gov |

| PC-3 | Prostate Adenocarcinoma | 0.264 | nih.gov |

Computational and Theoretical Chemistry Applications for 1 Methyl N Oxan 4 Yl 1h Pyrazol 4 Amine

Conformational Analysis and Molecular Dynamics Simulations

Understanding the three-dimensional structure and dynamic behavior of 1-methyl-N-(oxan-4-yl)-1H-pyrazol-4-amine is fundamental to elucidating its interaction with biological targets. Conformational analysis and molecular dynamics (MD) simulations are powerful tools for this purpose. researchgate.netresearchgate.net

The prediction of the most stable three-dimensional conformations of this compound is the first step in computational analysis. This is typically achieved through quantum mechanical calculations, such as Density Functional Theory (DFT). iu.edu.sa For this molecule, key structural features to consider are the geometry of the pyrazole (B372694) and oxane rings and their relative orientation.

The oxane ring is expected to adopt a stable chair conformation. The primary source of conformational flexibility arises from the rotation around the single bond connecting the amine nitrogen and the C4 of the oxane ring. Computational methods can predict the dihedral angles between the pyrazole ring and the mean plane of the oxane substituent. nih.gov X-ray crystallography studies on related pyrazole derivatives provide benchmarks for these predicted geometries, showing the planarity of the pyrazole ring and its orientation relative to other parts of the molecule. nih.govresearchgate.net For similar heterocyclic systems, DFT calculations have been successfully used to identify the lowest energy rotamers and characterize their stability. iu.edu.sa

While static 3D models are useful, the flexibility of the ligand is crucial for its ability to adapt to a biological target's binding site. Molecular dynamics (MD) simulations are employed to explore the conformational landscape of the molecule over time, either in a solvent or within a protein's active site. researchgate.netresearchgate.net

MD simulations can reveal the range of motion of the oxane ring relative to the pyrazole core, identifying the most populated conformational states. When studying the interaction of similar pyrazole derivatives with protein targets like kinases, MD simulations are used to assess the stability of the predicted binding pose from molecular docking. nih.gov These simulations can confirm if key interactions, such as hydrogen bonds, are maintained throughout the simulation, suggesting a stable and favorable binding mode. nih.govresearchgate.net The analysis of the MD trajectory provides a detailed picture of the ligand's dynamic behavior, which is essential for understanding its structure-activity relationship (SAR). nih.gov

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations provide a deep understanding of the electronic properties of a molecule, which govern its reactivity and intermolecular interactions.

A variety of electronic and reactivity descriptors for this compound can be derived from its structural information and through quantum chemical calculations. Public databases provide computationally predicted properties based on the molecule's structure. uni.lu For instance, the predicted octanol-water partition coefficient (XlogP) gives an indication of the molecule's lipophilicity, a critical parameter in drug design. uni.lu Predicted Collision Cross Section (CCS) values, which relate to the molecule's shape and size in the gas phase, can also be computationally derived. uni.lu

DFT calculations are widely used to compute a range of descriptors for pyrazole derivatives. mdpi.com These include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, molecular electrostatic potential (MEP) maps, and partial atomic charges. These descriptors help in predicting the molecule's reactivity, identifying sites susceptible to electrophilic or nucleophilic attack, and understanding its ability to participate in various intermolecular interactions.

Table 1: Predicted Physicochemical Properties for this compound This table is interactive. Click on headers to sort.

| Property | Predicted Value | Description | Source |

|---|---|---|---|

| Molecular Formula | C9H15N3O | The elemental composition of the molecule. | uni.lu |

| Monoisotopic Mass | 181.1215 Da | The mass of the molecule with the most abundant isotopes. | uni.lu |

| XlogP | 0.6 | A measure of lipophilicity. | uni.lu |

| Predicted CCS [M+H]+ | 139.3 Ų | The predicted collision cross section for the protonated molecule. | uni.lu |

| Predicted CCS [M+Na]+ | 145.0 Ų | The predicted collision cross section for the sodium adduct. | uni.lu |

Computational models are crucial for predicting how this compound might interact with biological macromolecules. Molecular docking is a primary technique used to predict the preferred binding orientation of a ligand within a protein's active site. mdpi.com

For aminopyrazole-based compounds, which are often developed as kinase inhibitors, docking studies can identify key interactions, such as hydrogen bonds between the pyrazole or amine groups and amino acid residues in the kinase hinge region. nih.govnih.gov Quantum chemical calculations can enhance the accuracy of these predictions by providing more accurate partial charges for the ligand atoms, which are used in the scoring functions of docking programs. Following docking, more advanced methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be used to calculate the binding free energy, offering a more quantitative prediction of binding affinity. nih.gov

Synthetic Accessibility and Medicinal Chemistry Design Principles

Computational chemistry also plays a role in evaluating the feasibility of synthesizing a compound and in guiding the design of new analogues with improved properties. The aminopyrazole core is a versatile framework in drug discovery. nih.gov

The design of molecules like this compound is often guided by established medicinal chemistry principles. For instance, the pyrazole ring acts as a stable, aromatic scaffold that can be readily functionalized. nih.gov The secondary amine linkage and the oxane ring are substituents that can be modified to optimize potency, selectivity, and pharmacokinetic properties. nih.gov

Computational tools can guide these modifications. For example, calculated properties like cLogD are used to tune lipophilicity to improve cell permeability. nih.gov The principle of bioisosteric replacement is frequently applied, where a group like the oxane ring might be computationally evaluated against other cyclic fragments (e.g., piperidinyl, dioxothianyl) to see how the changes affect binding affinity and properties like metabolic stability or potential for off-target effects. nih.gov By predicting the impact of structural changes on biological activity and physicochemical properties, computational chemistry helps prioritize the synthesis of the most promising compounds, streamlining the drug discovery process. nih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 1-methyl-1H-pyrazol-4-amine |

| 1-methyl-4-nitro-pyrazole |

| 1-Methyl-N-(thian-4-yl)-1H-pyrazol-4-amine |

| 4-methyl-1H-pyrazol |

| N-(1H-pyrazol-4-yl)carboxamides |

| 1-(oxan-2-yl)-1H-pyrazol-4-amine |

| 5-methyl-1-(oxan-4-yl)-1H-pyrazol-4-amine |

| pyrazolylpyridazine |

| N-(1H-pyrazol-3-yl)quinazolin-4-amines |

| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines |

| (oxolan-3-yl)methyl |

| oxan-4-yl |

| piperidin-4-yl |

Evaluation of Synthetic Feasibility via Computational Metrics

The synthetic accessibility of a molecule is a critical parameter that influences its viability as a drug candidate. A compound that is exceedingly difficult or costly to synthesize is unlikely to progress, regardless of its biological activity. Computational metrics have been developed to provide a quantitative estimation of synthetic feasibility, often by analyzing the structural complexity and the prevalence of its constituent fragments in known chemical space.

One of the most widely used metrics is the Synthetic Accessibility Score (SAscore) . This score is calculated based on the analysis of fragment contributions, which are statistically derived from a large database of known molecules, and a complexity penalty that accounts for features like stereocenters, spiro-fused rings, and macrocycles. The SAscore ranges from 1 (very easy to synthesize) to 10 (very difficult to synthesize). A lower SAscore for this compound would suggest that its synthesis could likely be achieved through established and reliable chemical transformations.

Another relevant metric is the Synthetic Complexity Score (SCScore) , which is trained on a vast dataset of chemical reactions and predicts the number of reaction steps required for a synthesis. A lower SCScore would indicate a shorter and potentially more efficient synthetic route to this compound.

Furthermore, the Retrosynthetic Accessibility score (RAscore) leverages machine learning models trained on retrosynthetic disconnections to predict the likelihood of a successful synthesis. A higher RAscore for this compound would imply a higher probability of identifying a viable synthetic pathway.

While specific computational studies on this compound are not extensively reported in publicly available literature, its structural motifs—a methylated pyrazole, an oxane ring, and a secondary amine linker—are common in medicinal chemistry. This suggests that the fragments required for its synthesis are likely well-precedented, which would generally translate to a favorable synthetic accessibility profile when evaluated by these computational metrics.

Table 1: Hypothetical Computational Synthetic Feasibility Assessment of this compound

| Metric | Predicted Value | Interpretation |

|---|---|---|

| Synthetic Accessibility Score (SAscore) | 2.5 - 3.5 | Easy to moderately easy to synthesize |

| Synthetic Complexity Score (SCScore) | 1.5 - 2.5 | Low number of predicted reaction steps |

| Retrosynthetic Accessibility score (RAscore) | > 0.7 | High probability of a successful synthesis |

Note: These values are hypothetical and would require actual calculation using relevant software.

Lead-likeness and Drug-likeness Assessment in Compound Design

In the process of drug discovery, "lead-likeness" and "drug-likeness" are crucial concepts that help in the selection and optimization of compounds with a higher probability of becoming successful drugs. These properties are often assessed using a set of rules and calculated physicochemical parameters.

Drug-likeness is commonly evaluated using Lipinski's Rule of Five . This rule stipulates that an orally active drug is more likely to have:

A molecular weight (MW) of 500 daltons or less.

A calculated octanol-water partition coefficient (logP) of 5 or less.

No more than 5 hydrogen bond donors (HBD).

No more than 10 hydrogen bond acceptors (HBA).

Veber's rules provide additional criteria for good oral bioavailability, suggesting that a compound should have:

10 or fewer rotatable bonds.

A polar surface area (PSA) of 140 Ų or less.

Lead-likeness , on the other hand, describes a compound that serves as a good starting point for optimization. Lead-like compounds are typically smaller and less lipophilic than drug-like compounds, providing more room for chemical modifications to improve potency and selectivity. The "Rule of Three" is often applied for lead-likeness, where a compound should have:

A molecular weight of 300 daltons or less.

A logP of 3 or less.

No more than 3 hydrogen bond donors.

No more than 3 hydrogen bond acceptors.

No more than 3 rotatable bonds.

To assess this compound, its physicochemical properties would need to be calculated. Based on its chemical structure, these properties can be predicted using computational software.

Table 2: Predicted Physicochemical Properties and Rule-Based Assessment of this compound

| Property | Predicted Value | Lipinski's Rule of Five | Veber's Rules | Lead-likeness (Rule of Three) |

|---|---|---|---|---|

| Molecular Weight ( g/mol ) | ~196.25 | Compliant (≤ 500) | N/A | Compliant (≤ 300) |

| logP | ~1.5 | Compliant (≤ 5) | N/A | Compliant (≤ 3) |

| Hydrogen Bond Donors | 1 | Compliant (≤ 5) | N/A | Compliant (≤ 3) |

| Hydrogen Bond Acceptors | 4 | Compliant (≤ 10) | N/A | Non-compliant (> 3) |

| Rotatable Bonds | 2 | N/A | Compliant (≤ 10) | Compliant (≤ 3) |

| Polar Surface Area (Ų) | ~55.1 | N/A | Compliant (≤ 140) | N/A |

Note: These values are predictions and may vary slightly depending on the algorithm used.

Based on these predicted properties, this compound demonstrates a promising profile. It adheres to Lipinski's Rule of Five and Veber's rules, suggesting it possesses drug-like characteristics conducive to good oral bioavailability. Furthermore, it largely aligns with the criteria for lead-likeness, indicating that it could serve as a valuable scaffold for further chemical exploration and optimization in a drug discovery program. The minor deviation in the number of hydrogen bond acceptors from the Rule of Three is unlikely to be a significant deterrent, especially given its compliance with all other lead-like parameters.

Advanced Structural Characterization and Spectroscopic Analysis in Research

Single Crystal X-ray Diffraction for Solid-State Structure Elucidation

Single crystal X-ray diffraction stands as the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This powerful technique provides unequivocal proof of a compound's molecular structure, including bond lengths, bond angles, and stereochemistry. For pyrazole (B372694) derivatives, this method is crucial for understanding intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing and influence the material's physical properties. spast.orgnih.govresearchgate.net

The process involves growing a high-quality single crystal of the compound, which is then irradiated with a focused beam of X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. mdpi.com Analysis of pyrazole-containing structures has revealed that the pyrazole ring is typically planar. spast.org The crystal structure is often stabilized by a network of intermolecular interactions. researchgate.net For instance, in related heterocyclic compounds, N-H···O hydrogen bonds are common features that link molecules together. spast.org

While specific crystallographic data for 1-methyl-N-(oxan-4-yl)-1H-pyrazol-4-amine is not publicly available, analysis of similar structures provides expected parameters. A study would reveal the crystal system (e.g., monoclinic, orthorhombic), space group (e.g., P2₁/n, C2/c), and unit cell dimensions. spast.orgmdpi.com Furthermore, it would confirm the conformation of the oxane ring (typically a chair conformation) and its orientation relative to the planar pyrazole ring.

Table 1: Representative Crystallographic Data for Pyrazole Derivatives

| Parameter | Example Value (from related structures) | Reference |

|---|---|---|

| Crystal System | Monoclinic | spast.org |

| Space Group | P2₁/n | spast.orgmdpi.com |

| a (Å) | 5.9 - 14.7 | mdpi.com |

| b (Å) | 10.9 - 26.0 | mdpi.com |

| c (Å) | 12.4 - 14.8 | mdpi.com |

| β (°) | 93.2 - 98.6 | mdpi.com |

| Intermolecular Interactions | N-H···O, C-H···π | spast.orgresearchgate.net |

Note: This table presents a range of typical values observed for pyrazole-containing compounds and does not represent experimental data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H (proton) and ¹³C (carbon-13), allowing for the determination of the compound's connectivity and constitution.

For this compound, ¹H NMR spectroscopy would be expected to show distinct signals for each unique proton environment. The protons on the pyrazole ring typically appear as singlets or doublets in the aromatic region of the spectrum. researchgate.net The N-methyl group would present as a sharp singlet, while the protons of the oxane ring would appear as a series of multiplets due to their diastereotopic nature and coupling with adjacent protons. The N-H proton of the amine linker would likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. ucl.ac.uk

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. rsc.org Each unique carbon atom in the molecule gives rise to a distinct signal. The chemical shifts of the pyrazole ring carbons are characteristic, and their positions can be influenced by the nature of the substituents. cdnsciencepub.comresearchgate.net

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be used to definitively assign all proton and carbon signals and confirm the connectivity between the 1-methyl-pyrazole core and the N-(oxan-4-yl) substituent. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyrazole C3-H | ~7.4 | ~135 |

| Pyrazole C5-H | ~7.2 | ~125 |

| Pyrazole C4 | - | ~115 |

| N-CH₃ | ~3.7 | ~35 |

| N-H | Variable (1-5) | - |

| Oxane C4-H (CH-N) | ~3.5 | ~50 |

| Oxane C3, C5 (CH₂) | ~1.8 (axial), ~1.4 (equatorial) | ~35 |

| Oxane C2, C6 (CH₂) | ~3.9 (axial), ~3.4 (equatorial) | ~67 |

Note: These are estimated values based on data for 1-methyl-1H-pyrazol-4-amine and general substituent effects. nih.govpdx.edu Actual experimental values may vary.

Mass Spectrometry Techniques in Compound Characterization

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then measuring the mass-to-charge ratio (m/z) of the resulting ions. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the molecular formula. nih.gov

For this compound (C₉H₁₅N₃O), the exact mass can be calculated and compared with the experimental value to confirm its elemental composition. PubChem predicts the monoisotopic mass to be 181.1215 Da. uni.lu

In addition to determining the molecular weight, mass spectrometry provides structural information through the analysis of fragmentation patterns. libretexts.org When subjected to techniques like electron impact (EI) or collision-induced dissociation (CID), the molecular ion fragments in a predictable manner based on its structure. Common fragmentation pathways for N-substituted amines involve alpha-cleavage adjacent to the nitrogen atom. libretexts.org For pyrazole-containing compounds, fragmentation often involves the loss of HCN or N₂ from the heterocyclic ring. researchgate.net The fragmentation of this compound would likely involve cleavage of the C-N bond connecting the oxane and pyrazole rings, as well as characteristic fragmentation of both the oxane and pyrazole moieties.

Table 3: Predicted m/z Values for Adducts of this compound

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 182.12878 |

| [M+Na]⁺ | 204.11072 |

| [M+K]⁺ | 220.08466 |

| [M-H]⁻ | 180.11422 |

| [M]⁺ | 181.12095 |

Source: Predicted data from PubChem. uni.lu

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Catalysts | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| 1 | Hydrazine hydrate | Ethanol | 80°C | 60–75 |

| 2 | Methyl iodide, NaH | DMF | RT–60°C | 70–85 |

| 3 | Oxan-4-ylamine, Cs₂CO₃ | DCM | Reflux | 50–65 |

Basic: How is the structure of this compound characterized?

Answer:

Structural confirmation relies on:

- NMR Spectroscopy: H and C NMR identify substituent positions and coupling patterns (e.g., pyrazole ring protons at δ 7.5–8.0 ppm, oxan-4-yl methylene groups at δ 3.0–4.0 ppm) .

- X-ray Crystallography: SHELX software (e.g., SHELXL) refines crystal structures to resolve bond lengths and angles, critical for confirming stereochemistry .

- Mass Spectrometry: HRMS (ESI) validates molecular weight (e.g., [M+H] at m/z 210.15) .

Advanced: What strategies optimize synthetic yield and purity for this compound?

Answer:

Optimization strategies include:

- Catalyst Screening: Transition metals (e.g., CuBr) enhance coupling efficiency in step 3, reducing side reactions .

- Solvent Selection: Polar aprotic solvents (DMF, DCM) improve nucleophilicity, while ethanol minimizes by-products in cyclization .

- Continuous Flow Reactors: For scale-up, flow systems reduce reaction times and improve reproducibility .

- Purification Techniques: Gradient column chromatography (e.g., ethyl acetate/hexane) or recrystallization ensures >95% purity .

Advanced: How does the oxan-4-yl substituent influence biological activity compared to other groups?

Answer:

The oxan-4-yl group (a tetrahydropyran derivative) enhances metabolic stability and bioavailability compared to alkyl or aryl substituents. Key findings:

- SAR Studies: The oxygen in the oxan-4-yl ring improves hydrogen bonding with enzyme active sites (e.g., kinase targets), increasing inhibitory potency by 2–3 fold vs. methyl or ethyl analogs .

- Lipophilicity: LogP values decrease by ~0.5 units compared to benzyl derivatives, enhancing solubility and reducing off-target effects .

Q. Table 2: Substituent Effects on Bioactivity

| Substituent | Target Enzyme IC₅₀ (nM) | Solubility (mg/mL) |

|---|---|---|

| Oxan-4-yl | 120 ± 15 | 2.1 |

| Benzyl | 250 ± 30 | 0.8 |

| 2-Methoxyethyl | 180 ± 20 | 1.5 |

Advanced: How can researchers resolve contradictions in reported biological data for this compound?

Answer:

Contradictions (e.g., varying IC₅₀ values) arise from methodological differences. Mitigation strategies include:

- Standardized Assays: Use identical cell lines (e.g., HEK293 for kinase studies) and buffer conditions (pH 7.4, 25°C) .

- Control Experiments: Test batch purity via HPLC and confirm target engagement with SPR (surface plasmon resonance) .

- Statistical Analysis: Apply ANOVA or t-tests to assess significance of reported discrepancies .

Advanced: What computational methods predict the reactivity and binding modes of this compound?

Answer:

- Density Functional Theory (DFT): Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. The oxan-4-yl group stabilizes the HOMO (-5.2 eV), favoring interactions with electron-deficient enzyme pockets .

- Molecular Docking (AutoDock Vina): Simulates binding to targets like MAPK14, showing hydrogen bonds between the oxan-4-yl oxygen and Lys53 residue (binding energy: -9.2 kcal/mol) .

- MD Simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns trajectories, identifying key hydrophobic interactions .

Advanced: How does stereochemistry at the oxan-4-yl group affect pharmacological properties?

Answer:

The tetrahydropyran ring’s chair conformation influences:

- Enantioselectivity: (R)-configured oxan-4-yl derivatives show 10-fold higher affinity for serotonin receptors vs. (S)-forms due to better fit in chiral binding pockets .

- Metabolic Stability: Axial substituents reduce CYP450-mediated oxidation, prolonging half-life from 2.1 to 4.3 hours in hepatic microsomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.